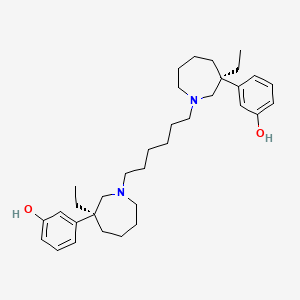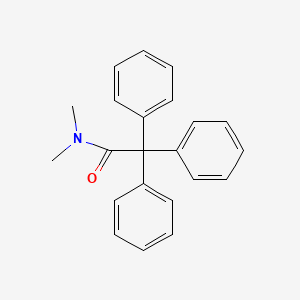![molecular formula C32H48N2O2 B10851398 3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol](/img/structure/B10851398.png)
3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol is a complex organic compound featuring multiple azepane rings and a phenolic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol typically involves multi-step organic reactions. One common method includes the alkylation of azepane derivatives with appropriate phenolic compounds under basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance reaction rates and the implementation of purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azepane rings can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated phenolic compounds.
Applications De Recherche Scientifique
3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the azepane rings may interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol: shares similarities with other azepane derivatives and phenolic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which provides distinct chemical and biological properties
Propriétés
Formule moléculaire |
C32H48N2O2 |
|---|---|
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
3-[3-ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C32H48N2O2/c1-3-31(27-13-11-15-29(35)23-27)17-5-7-19-33(25-31)21-9-10-22-34-20-8-6-18-32(4-2,26-34)28-14-12-16-30(36)24-28/h11-16,23-24,35-36H,3-10,17-22,25-26H2,1-2H3 |
Clé InChI |
QRRZAKFYWBRJNH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCCN(C1)CCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diallyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851339.png)
![N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851347.png)


![3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol](/img/structure/B10851376.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851385.png)
![N-[(4-bromo-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851388.png)
![N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide](/img/structure/B10851394.png)
![N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851405.png)
![N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide](/img/structure/B10851410.png)
![N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851414.png)
![3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol](/img/structure/B10851416.png)
